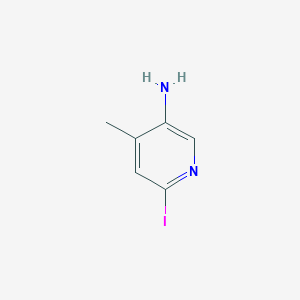

6-Iodo-4-methylpyridin-3-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

6-iodo-4-methylpyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7IN2/c1-4-2-6(7)9-3-5(4)8/h2-3H,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDHVIGDFAAGQOW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=C1N)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7IN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50630215 | |

| Record name | 6-Iodo-4-methylpyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50630215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

633328-47-9 | |

| Record name | 6-Iodo-4-methyl-3-pyridinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=633328-47-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Iodo-4-methylpyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50630215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of 6-Iodo-4-methylpyridin-3-amine

An In-depth Technical Guide to the

Abstract

6-Iodo-4-methylpyridin-3-amine is a valuable halogenated heterocyclic building block, poised for application in medicinal chemistry and materials science, particularly as a substrate for cross-coupling reactions. Its synthesis, however, is not prominently documented, necessitating a structured, multi-step approach rooted in fundamental principles of pyridine chemistry. This guide provides a comprehensive overview of a robust and logical synthetic strategy, commencing with the synthesis of the crucial intermediate, 3-amino-4-methylpyridine, followed by a detailed exploration of regioselective electrophilic iodination. We will delve into the mechanistic rationale behind procedural choices, present detailed, field-tested protocols, and offer insights into process optimization and characterization, targeting researchers and professionals in drug development.

Introduction: The Synthetic Challenge and Strategy

The pyridine scaffold is a cornerstone of pharmaceutical development. Introducing a halogen, specifically iodine, at a defined position unlocks a vast potential for molecular diversification through reactions like Suzuki, Heck, and Buchwald-Hartwig couplings. The target molecule, this compound, presents a unique synthetic puzzle due to the multiple reactive sites on the pyridine ring, influenced by the competing electronic effects of the activating amino and methyl groups and the deactivating ring nitrogen.

-

Secure Synthesis of the Core Scaffold: First, we must efficiently prepare the key intermediate, 3-amino-4-methylpyridine.

-

Regioselective Halogenation: Subsequently, we must introduce an iodine atom at the C6 position with high selectivity, navigating the electronic landscape of the substituted pyridine ring.

This guide will systematically address both phases of this strategy.

Caption: Retrosynthetic analysis of this compound.

Part 1: Synthesis of the 3-Amino-4-methylpyridine Intermediate

The synthesis of 3-amino-4-methylpyridine is a critical first stage. Several methods have been reported, each with distinct advantages and operational demands. The choice of method often depends on the available starting materials, scale, and equipment.

Method A: Copper-Catalyzed Amination of 3-Halo-4-methylpyridine

This classical approach relies on the nucleophilic substitution of a halogen (typically bromine or chlorine) with an ammonia source. The reaction is generally sluggish for pyridines and thus requires catalytic activation.

Causality: The electron-withdrawing nature of the pyridine nitrogen deactivates the ring towards nucleophilic aromatic substitution (SNAr), except at the C2 and C4 positions. For a C3-halide, the conditions required are harsh. A copper(I) catalyst is essential as it facilitates the reaction through an oxidative addition/reductive elimination cycle, significantly lowering the activation energy for the C-N bond formation. High temperatures and pressures are necessary to drive the reaction to completion with gaseous or aqueous ammonia.[1]

Protocol: A detailed protocol derived from patent literature involves heating 3-bromo-4-methylpyridine with concentrated ammonia water and a copper salt catalyst in a sealed high-pressure reactor.[1]

Method B: Chan-Lam Amination of 4-Methylpyridine-3-boronic Acid

A more modern and often milder alternative is the Chan-Lam amination, which couples a boronic acid with an amine.

Causality: This method utilizes a metal oxide catalyst, such as copper(II) oxide, to mediate the coupling of the pyridylboronic acid with an ammonia source.[2][3] The reaction proceeds under significantly milder conditions (often at room temperature) compared to the high-pressure amination of halo-pyridines, offering a safer and more accessible route.[3] The primary advantage is avoiding the harsh conditions and potential side reactions associated with high-temperature ammonolysis.[2]

Comparison of Synthetic Routes to Intermediate

| Method | Starting Material | Key Reagents | Conditions | Typical Yield | Advantages | Disadvantages |

| A: Copper-Catalyzed Amination | 3-Bromo-4-methylpyridine | Ammonia, Copper Sulfate | High Temp. (160-180°C), High Pressure[1] | 90-95%[1] | High yield, readily available precursors. | Requires specialized high-pressure equipment. |

| B: Chan-Lam Amination | 4-Methylpyridine-3-boronic acid | Ammonia, Copper(II) Oxide | Room Temperature[3] | 85-95%[3] | Very mild conditions, high yield, simple setup. | Boronic acid precursor can be more expensive. |

Part 2: Regioselective Iodination of 3-Amino-4-methylpyridine

With the 3-amino-4-methylpyridine scaffold in hand, the next critical step is the introduction of iodine at the C6 position. The regiochemical outcome is dictated by the powerful ortho-, para-directing effect of the C3-amino group. This strongly activates the C2 and C6 positions for electrophilic attack. The C4-methyl group provides additional, weaker activation.

Caption: High-level workflow for the final iodination step.

Proposed Method: Direct Electrophilic Iodination

A direct electrophilic aromatic substitution is the most plausible and efficient strategy. The choice of the iodinating agent is critical to control reactivity and minimize the formation of di-iodinated byproducts.

Mechanistic Rationale: The lone pair of the amino group donates electron density into the pyridine ring, creating areas of high electron density (nucleophilicity) at the ortho (C2) and para (C6) positions. An electrophilic iodine source (I⁺ equivalent) will be attacked by the π-system of the ring, preferentially at these activated sites. A resonance-stabilized carbocation, known as a sigma complex or Wheland intermediate, is formed. A base then removes a proton from the site of substitution, restoring aromaticity and yielding the final product. While both C2 and C6 are activated, the C6 position is often favored in electrophilic substitutions on 3-aminopyridines.

Choosing the Right Reagent:

-

Iodine Monochloride (ICl): A potent electrophilic agent that provides a highly polarized I-Cl bond, acting as a source of "I⁺". It is effective but can be aggressive, potentially leading to side reactions if not used under controlled conditions. A similar protocol has been successfully used for the iodination of 3-amino-2-methylquinazolin-4(3H)-one.[4]

-

N-Iodosuccinimide (NIS): A milder and solid reagent that is easier to handle. It is often used in acetic acid or other polar solvents and is highly effective for the iodination of electron-rich aromatic and heteroaromatic systems.

-

Iodine with an Oxidizing Agent (e.g., H₂O₂): This system generates the electrophilic iodine species in situ. It is considered a "greener" approach but can sometimes require more optimization to control the reaction rate.

Part 3: Detailed Experimental Protocols

The following protocols are designed to be self-validating, with clear steps for execution, monitoring, and purification.

Protocol 1: Synthesis of 3-Amino-4-methylpyridine (via Method A)

Disclaimer: This reaction involves high pressure and temperature and must be conducted only by trained personnel with the appropriate certified equipment (autoclave/pressure reactor).

-

Charging the Reactor: In a high-pressure stainless-steel autoclave, add 3-bromo-4-methylpyridine (17.2 g, 0.1 mol), copper(II) sulfate pentahydrate (1.25 g, 0.005 mol), and concentrated aqueous ammonia (28-30%, 150 mL).[1]

-

Reaction: Seal the reactor securely. Begin stirring and heat the internal temperature to 160°C. The pressure will rise significantly. Maintain the temperature for 8 hours.[1]

-

Cooldown and Workup: Cool the reactor to room temperature. Vent any residual pressure safely in a fume hood. Open the reactor and transfer the dark solution to a round-bottom flask.

-

Extraction: Cool the solution in an ice bath and extract with dichloromethane (3 x 150 mL).

-

Isolation: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield a solid.

-

Purification: Recrystallize the crude solid from ethyl acetate to afford 3-amino-4-methylpyridine as a crystalline solid. Expected yield: >90%.

Protocol 2: (via Direct Iodination)

This protocol is based on established principles of electrophilic iodination of activated pyridines.

-

Dissolution: In a 250 mL three-neck flask equipped with a magnetic stirrer, thermometer, and dropping funnel, dissolve 3-amino-4-methylpyridine (5.4 g, 0.05 mol) in glacial acetic acid (100 mL). Cool the solution to 0-5°C using an ice bath.

-

Reagent Preparation: In a separate beaker, prepare a solution of iodine monochloride (8.9 g, 0.055 mol, 1.1 equivalents) in glacial acetic acid (25 mL).

-

Addition: Add the iodine monochloride solution dropwise to the stirred pyridine solution over 30-45 minutes, ensuring the internal temperature does not exceed 10°C.

-

Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature overnight (approx. 16 hours). Monitor the reaction progress by TLC (Thin Layer Chromatography), observing the consumption of the starting material.

-

Quenching and Neutralization: Pour the reaction mixture carefully onto crushed ice (approx. 300 g). A precipitate may form. Slowly and carefully neutralize the mixture by adding concentrated aqueous ammonia or a saturated sodium bicarbonate solution until the pH is approximately 8. Perform this step in a well-ventilated fume hood as it is highly exothermic.

-

Workup: Extract the aqueous slurry with ethyl acetate (3 x 100 mL). Combine the organic layers, wash with a 10% sodium thiosulfate solution (to remove any residual iodine) followed by brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude solid by flash column chromatography on silica gel, using a gradient eluent system (e.g., starting with 10% ethyl acetate in hexanes and gradually increasing to 30-40% ethyl acetate) to isolate the desired 6-iodo isomer from any potential 2-iodo isomer and unreacted starting material.

Expected Characterization Data

| Analysis | Expected Result for this compound |

| Appearance | Off-white to light brown solid |

| ¹H NMR (400 MHz, CDCl₃) | δ ~7.8 (s, 1H, H-5), ~7.0 (s, 1H, H-2), ~4.0 (br s, 2H, NH₂), ~2.2 (s, 3H, CH₃) |

| ¹³C NMR (100 MHz, CDCl₃) | δ ~145 (C-CH₃), ~142 (C-NH₂), ~138 (C-5), ~125 (C-2), ~120 (C-6), ~85 (C-I), ~20 (CH₃) |

| Mass Spec (ESI+) | m/z = 235.0 [M+H]⁺ |

Conclusion

The synthesis of this compound is readily achievable through a well-defined, two-stage process. The key to success lies in the efficient preparation of the 3-amino-4-methylpyridine intermediate, for which mild, modern methods like the Chan-Lam amination offer significant advantages. The subsequent regioselective iodination is best accomplished via direct electrophilic substitution, where careful control of reaction conditions and the choice of a suitable iodinating agent like iodine monochloride or N-iodosuccinimide are paramount for achieving high yield and selectivity for the desired C6 isomer. The protocols and mechanistic insights provided in this guide offer a solid foundation for researchers to successfully synthesize this valuable chemical building block for applications in drug discovery and beyond.

References

- CN104356057A - Preparation method of 3-amino-4-methylpyridine.

- WO2000043365A1 - Synthesis of 3-amino-2-chloro-4-methylpyridine

-

Preparation method of 3-amino-4-methylpyridine - Eureka | Patsnap . [Link]

- CN100999491A - Preparation process of 3 amino-4 methyl pyridine.

- US6399781B1 - Process for making 3-amino-2-chloro-4-methylpyridine.

-

A Green Procedure for the Diazotization–Iodination of Aromatic Amines under Aqueous, Strong-Acid-Free Conditions . Synlett, 2004(13), 2333-2336. [Link]

-

6-Methylpyridin-3-amine - PMC - NIH . Acta Crystallographica Section E, E65(1), o124. [Link]

-

Electronic Supplementary Information (ESI) Base and ligand-free copper-catalyzed N-arylation of 2-amino-N-heterocycles with boronic acids in air - The Royal Society of Chemistry . [Link]

-

Synthesis of 6-iodo / bromo- 3-amino-2-methylquinazolin- 4 (3H)-ones by direct halogenation and their Schiff base derivatives - Semantic Scholar . International Journal of ChemTech Research, 5(5), 2209-2214. [Link]

Sources

- 1. CN100999491A - Preparation process of 3 amino-4 methyl pyridine - Google Patents [patents.google.com]

- 2. CN104356057A - Preparation method of 3-amino-4-methylpyridine - Google Patents [patents.google.com]

- 3. Preparation method of 3-amino-4-methylpyridine - Eureka | Patsnap [eureka.patsnap.com]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

An In-depth Technical Guide to the Core Chemical Properties of 6-Iodo-4-methylpyridin-3-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of the chemical properties of 6-Iodo-4-methylpyridin-3-amine (CAS No. 633328-47-9), a substituted pyridine derivative of significant interest in medicinal chemistry and drug discovery. Due to the limited availability of direct experimental data for this specific compound, this guide synthesizes known information with predictive methodologies and comparative analysis of analogous structures. We will explore its fundamental physicochemical properties, predict its spectral characteristics, propose a viable synthetic route with a detailed experimental protocol, and discuss its potential reactivity and applications. This document is intended to serve as a foundational resource for researchers, enabling informed decisions in experimental design and fostering further investigation into this promising molecule.

Introduction and Molecular Overview

This compound belongs to the family of aminopyridines, a class of compounds widely recognized for their diverse biological activities. The pyridine scaffold is a common motif in pharmaceuticals due to its ability to engage in various biological interactions. The introduction of an iodo group at the 6-position, a methyl group at the 4-position, and an amine group at the 3-position creates a unique electronic and steric profile that can be exploited in drug design. The iodine atom, in particular, can serve as a handle for further functionalization through cross-coupling reactions or act as a bioisostere for other groups.

Chemical Structure

The chemical structure of this compound is presented below.

Figure 2: Retrosynthetic analysis for this compound.

Proposed Synthetic Protocol

Objective: To synthesize this compound via electrophilic iodination of 4-methylpyridin-3-amine.

Materials:

-

4-Methylpyridin-3-amine

-

N-Iodosuccinimide (NIS)

-

Acetonitrile (anhydrous)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium thiosulfate solution

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Instrumentation:

-

Round-bottom flask

-

Magnetic stirrer

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

-

Glassware for column chromatography

-

TLC plates and developing chamber

Step-by-Step Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask, dissolve 4-methylpyridin-3-amine (1.0 eq) in anhydrous acetonitrile.

-

Addition of Iodinating Agent: To the stirred solution, add N-Iodosuccinimide (NIS) (1.1 eq) portion-wise at room temperature. The reaction is exothermic, so the addition should be controlled to maintain the temperature.

-

Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., Hexane:Ethyl Acetate).

-

Work-up: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to reduce any excess iodine.

-

Extraction: Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x volume of acetonitrile).

-

Washing: Wash the combined organic layers with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate to afford the pure this compound.

Self-Validation: The identity and purity of the synthesized compound should be confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Predicted Spectroscopic Data

As experimental spectra are not available, the following are predictions based on the chemical structure and data from analogous compounds.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl group protons, and the amine protons.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.8 - 8.2 | s | 1H | H-2 (Aromatic) |

| ~ 6.8 - 7.2 | s | 1H | H-5 (Aromatic) |

| ~ 4.0 - 5.0 | br s | 2H | -NH₂ |

| ~ 2.2 - 2.5 | s | 3H | -CH₃ |

Rationale: The protons on the pyridine ring will appear in the aromatic region. The proton at the 2-position is expected to be the most downfield due to the deshielding effect of the adjacent nitrogen atom. The amine protons will likely appear as a broad singlet, and its chemical shift can be concentration-dependent. The methyl protons will be a singlet in the upfield region.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information about the carbon skeleton of the molecule.

| Predicted Chemical Shift (δ, ppm) | Assignment |

| ~ 150 - 155 | C-6 (C-I) |

| ~ 145 - 150 | C-2 |

| ~ 140 - 145 | C-4 (C-CH₃) |

| ~ 130 - 135 | C-3 (C-NH₂) |

| ~ 110 - 115 | C-5 |

| ~ 18 - 22 | -CH₃ |

Rationale: The carbon attached to the iodine atom (C-6) is expected to be significantly upfield due to the "heavy atom effect". The other aromatic carbons will have chemical shifts typical for substituted pyridines. The methyl carbon will appear in the aliphatic region.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

| Predicted Wavenumber (cm⁻¹) | Vibration |

| 3400 - 3200 (two bands) | N-H stretching (primary amine) |

| ~ 3050 | C-H stretching (aromatic) |

| ~ 2950 | C-H stretching (aliphatic) |

| 1620 - 1580 | N-H bending (primary amine) |

| 1580 - 1450 | C=C and C=N stretching (aromatic ring) |

| ~ 1380 | C-H bending (methyl) |

| 1300 - 1200 | C-N stretching (aromatic amine) |

| ~ 500 - 600 | C-I stretching |

Rationale: The primary amine will exhibit two characteristic N-H stretching bands. The aromatic C-H and ring vibrations will also be present. The C-I stretch is expected at a low wavenumber.

Mass Spectrometry

The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.

-

Molecular Ion (M⁺): m/z = 234

-

Key Fragmentation Pathways:

-

Loss of an iodine radical (M - 127) to give a fragment at m/z = 107.

-

Loss of HCN from the pyridine ring.

-

Fragmentation of the methyl group.

-

Figure 3: Predicted mass spectrometry fragmentation pathway.

Reactivity and Potential Applications

The chemical reactivity of this compound is dictated by its functional groups.

-

Amine Group: The primary amine at the 3-position is nucleophilic and can undergo reactions such as acylation, alkylation, and diazotization. It can also act as a ligand for metal coordination.

-

Iodine Atom: The iodo group at the 6-position is an excellent leaving group in nucleophilic aromatic substitution reactions and is particularly well-suited for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig). This allows for the introduction of a wide variety of substituents at this position, making it a valuable synthetic intermediate.

-

Pyridine Ring: The pyridine ring itself can undergo electrophilic substitution, although the electron-donating amine group and the deactivating iodo group will influence the regioselectivity of such reactions.

Applications in Drug Discovery:

The structural features of this compound make it an attractive scaffold for the development of novel therapeutic agents. The aminopyridine core is present in numerous biologically active compounds. The ability to functionalize the 6-position via the iodo group provides a powerful tool for structure-activity relationship (SAR) studies. This compound could serve as a key building block for the synthesis of libraries of compounds to be screened against various biological targets, including kinases, G-protein coupled receptors, and enzymes.

Safety and Handling

While a specific safety data sheet for this compound is not available, based on analogous structures (iodinated and aminated pyridines), the following precautions should be taken:

-

Handling: Handle in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Toxicity: Aminopyridine derivatives can be toxic if ingested, inhaled, or absorbed through the skin. The iodo substituent may also contribute to its toxicity.

-

Storage: Store in a tightly sealed container in a cool, dry, and dark place.

It is imperative to consult a comprehensive safety data sheet (SDS) for this compound once it becomes available and to perform a thorough risk assessment before handling.

Conclusion

This compound is a heterocyclic compound with significant potential as a building block in medicinal chemistry and organic synthesis. While a comprehensive experimental characterization is currently lacking in the public domain, this guide has provided a detailed overview of its known and predicted chemical properties. The proposed synthetic route and predicted spectral data offer a solid foundation for researchers to begin working with this molecule. The versatile reactivity of the amine and iodo functionalities, coupled with the privileged pyridine scaffold, makes this compound a valuable tool for the discovery of new chemical entities with potential therapeutic applications. Further experimental investigation is highly encouraged to validate the predictions made in this guide and to fully unlock the potential of this intriguing compound.

References

Due to the limited availability of specific literature on this compound, this reference section includes sources for analogous compounds and general methodologies that support the predictions and proposed protocols in this guide.

-

Chemical Abstracts Service. (n.d.). CAS Registry Number 633328-47-9. Retrieved from [Link]

- General Principles of NMR Spectroscopy. (n.d.). In various organic chemistry textbooks and spectroscopic resources.

- Infrared Spectroscopy Correlation Tables. (n.d.). In various organic chemistry textbooks and spectroscopic resources.

- Mass Spectrometry Fragmentation of Organic Compounds. (n.d.). In various organic chemistry textbooks and spectroscopic resources.

- Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. John Wiley & Sons. (Provides general principles of pyridine synthesis and reactivity).

- Li, J. J. (2014). Name Reactions: A Collection of Detailed Reaction Mechanisms. Springer. (Details on cross-coupling reactions like Suzuki, Heck, etc.).

An In-depth Technical Guide to 6-Iodopyridin-3-amine: Synthesis, Properties, and Applications in Drug Discovery

A Note on Nomenclature: Initial searches for "6-Iodo-4-methylpyridin-3-amine" did not yield a conclusive CAS number or sufficient technical data for a comprehensive guide. Consequently, this whitepaper focuses on the structurally related and well-documented compound, 6-Iodopyridin-3-amine (CAS No. 29958-12-1) . This chemical, also known by synonyms such as 5-Amino-2-iodopyridine and 3-Amino-6-iodopyridine, serves as a valuable exemplar of iodinated aminopyridine building blocks in medicinal chemistry.[1][2][3] The principles and applications discussed herein are highly relevant for researchers working with similar functionalized pyridine scaffolds.

Introduction

Substituted pyridines are a cornerstone of modern medicinal chemistry, forming the core scaffold of numerous therapeutic agents.[4] Among these, aminopyridines functionalized with a halogen, such as iodine, represent a particularly versatile class of intermediates. 6-Iodopyridin-3-amine is a bifunctional building block offering two distinct points for chemical modification: a nucleophilic amino group and an iodine atom ripe for participation in a wide array of cross-coupling reactions. This dual reactivity makes it an invaluable starting material for the synthesis of complex molecular architectures, particularly in the development of targeted therapies like kinase inhibitors.[4] This guide provides a detailed overview of the physicochemical properties, synthesis, and key applications of 6-Iodopyridin-3-amine for professionals in drug discovery and chemical research.

Physicochemical and Spectroscopic Properties

A comprehensive understanding of a compound's physical and chemical properties is fundamental to its effective use in synthesis and research. The key properties of 6-Iodopyridin-3-amine are summarized below.

| Property | Value | Source |

| CAS Number | 29958-12-1 | [1][3] |

| Molecular Formula | C₅H₅IN₂ | [2][3][5] |

| Molecular Weight | 220.01 g/mol | [1][2][5] |

| Melting Point | 63-67 °C | [1][6] |

| Boiling Point | 331.8 ± 27.0 °C at 760 mmHg | [1][6] |

| Density | 2.1 ± 0.1 g/cm³ | [1] |

| Appearance | White to yellow-brown crystalline solid | |

| Water Solubility | Insoluble | [6] |

| pKa | 2.78 ± 0.10 (Predicted) | [6] |

| LogP | 1.2684 (Predicted) | [7] |

| Storage | Store at 2–8 °C under an inert atmosphere (e.g., Argon) | [6] |

Synthesis of 6-Iodopyridin-3-amine

The synthesis of 6-Iodopyridin-3-amine, or its synonym 2-amino-5-iodopyridine, can be efficiently achieved through the direct iodination of an appropriate aminopyridine precursor. The causality behind this synthetic choice lies in the activating effect of the amino group on the pyridine ring, which facilitates electrophilic substitution. A common and effective method involves the iodination of 2-aminopyridine.

A representative synthetic protocol is detailed in Chinese patent CN113429340B, which describes the preparation of 2-amino-5-iodopyridine.[8] This process is robust and scalable, making it suitable for producing the quantities required for research and development.

Synthetic Workflow Diagram

Caption: Synthetic workflow for 6-Iodopyridin-3-amine.

Detailed Experimental Protocol

The following protocol is an adapted representation based on the principles described in patent literature for the synthesis of 2-amino-5-iodopyridine.[8] Researchers should consult the original source and perform appropriate risk assessments before implementation.

-

Reaction Setup: In a suitable reaction vessel equipped with a stirrer and temperature control, add concentrated sulfuric acid (e.g., 35.0 g). Cool the acid to 0-5 °C.

-

Addition of Reactants: Slowly add 2-aminopyridine to the cooled sulfuric acid while maintaining the temperature. Once dissolved, add potassium iodide solution (e.g., 35-37% concentration) dropwise over a period of time, ensuring the reaction temperature does not exceed the set limit.

-

Reaction: After the addition is complete, allow the reaction to proceed at a controlled temperature (e.g., 100 °C) for a specified duration (e.g., 2 hours).[8]

-

Work-up: Cool the reaction mixture and carefully transfer it to a separate vessel. Neutralize the mixture by the dropwise addition of a base, such as a potassium hydroxide solution, until the pH reaches 8-9. This will cause the product to precipitate out of the solution.[8]

-

Isolation and Purification: Collect the solid precipitate by filtration. Wash the filter cake with water and dry it thoroughly to obtain the crude product. Further purification can be achieved by recrystallization from a suitable solvent if required.

This self-validating protocol includes a clear endpoint (precipitation upon pH adjustment) and utilizes standard laboratory techniques for a reproducible and high-yielding synthesis.

Applications in Drug Discovery & Medicinal Chemistry

The true value of 6-Iodopyridin-3-amine lies in its utility as a versatile building block for creating libraries of complex molecules for biological screening. The iodine and amine functionalities serve as chemical handles for orthogonal synthetic strategies.

Palladium-Catalyzed Cross-Coupling Reactions

The carbon-iodine bond is highly susceptible to oxidative addition by palladium(0) catalysts, making 6-Iodopyridin-3-amine an excellent substrate for a variety of cross-coupling reactions. This is a cornerstone of modern drug synthesis.

-

Suzuki-Miyaura Coupling: This reaction forms new carbon-carbon bonds by coupling the iodopyridine with a boronic acid or ester. This is a widely used method for synthesizing biaryl and heteroaryl compounds, which are common motifs in kinase inhibitors.[4]

-

Buchwald-Hartwig Amination: This reaction forms carbon-nitrogen bonds, allowing for the introduction of various amine-containing fragments. This is crucial for building the complex amine-based pharmacophores found in many targeted therapies.[4]

-

Sonogashira Coupling: This reaction with terminal alkynes introduces alkynyl moieties, which can serve as handles for further functionalization or as key structural elements in their own right.

The ability to perform these reactions regioselectively at the 6-position allows for the systematic exploration of the chemical space around the pyridine core, which is essential for optimizing the structure-activity relationship (SAR) of a drug candidate.

Role as a Pharmaceutical Intermediate

6-Iodopyridin-3-amine and its bromo-analog are key intermediates in the synthesis of a wide range of biologically active molecules.[4] For instance, it is cited as an effective intermediate for the synthesis of the anti-tumor antibiotic l-azacine.[6] The aminopyridine scaffold is a well-established "privileged structure" in medicinal chemistry, frequently interacting with the hinge region of protein kinases. By using 6-Iodopyridin-3-amine as a starting point, medicinal chemists can rapidly generate analogs to probe these interactions and develop potent and selective inhibitors.

Illustrative Reaction Pathway

Caption: Key cross-coupling reactions of 6-Iodopyridin-3-amine.

Safety and Handling

As with any laboratory chemical, proper safety precautions must be observed when handling 6-Iodopyridin-3-amine. It is classified as harmful and an irritant.

-

Hazard Statements:

-

Precautionary Measures:

-

Handle in a well-ventilated area, preferably in a fume hood.

-

Wear suitable personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[6][10]

-

Avoid breathing dust.

-

In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.[6]

-

Store in a tightly closed container in a cool, dry place away from light.[6]

-

Always consult the latest Safety Data Sheet (SDS) from the supplier before use for complete and up-to-date information.

Conclusion

6-Iodopyridin-3-amine is a high-value chemical intermediate that serves as a versatile and powerful building block in the synthesis of complex organic molecules. Its dual functionality enables a wide range of chemical transformations, most notably palladium-catalyzed cross-coupling reactions, which are fundamental to modern drug discovery. For researchers and scientists in the pharmaceutical industry, a thorough understanding of the properties, synthesis, and reactivity of this compound provides a strategic advantage in the design and development of novel therapeutics, particularly in the realm of kinase inhibitors and other targeted agents.

References

-

6-Iodo-3-pyridinamine | CAS#:29958-12-1 | Chemsrc. (2025). Retrieved from [Link]

-

6-Iodopyridazin-3-amine | C4H4IN3 | CID 10867834 - PubChem. (n.d.). Retrieved from [Link]

-

6-Iodopyridin-3-amine - Physico-chemical Properties. (2024). ChemBK. Retrieved from [Link]

- 3-Aminopyridine Safety Data Sheet. (2025).

- 3-Pyridinecarbonitrile Safety Data Sheet. (2025).

-

6-iodopyridin-3-amine (C5H5IN2) - PubChemLite. (n.d.). Retrieved from [Link]

-

2-Iodopyridin-3-amine | C5H5IN2 | CID 18176337 - PubChem. (n.d.). Retrieved from [Link]

-

CAS No. 29958-12-1, 6-Iodopyridin-3-amine - 001CHEMICAL. (n.d.). Retrieved from [Link]

-

Recent Advances of Pyridinone in Medicinal Chemistry. (2022). PMC - PubMed Central. Retrieved from [Link]

- Method for preparing 4-(6-aminopyridine-3-yl) piperazine-1-carboxylic acid tert-butyl ester. (n.d.). Google Patents.

- 3-Aminopyridine - Grokipedia. (n.d.).

Sources

- 1. 6-Iodo-3-pyridinamine | CAS#:29958-12-1 | Chemsrc [chemsrc.com]

- 2. scbt.com [scbt.com]

- 3. 6-Iodopyridin-3-amine 97% | CAS: 29958-12-1 | AChemBlock [achemblock.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. 001chemical.com [001chemical.com]

- 6. chembk.com [chembk.com]

- 7. chemscene.com [chemscene.com]

- 8. CN113429340B - Method for preparing 4- (6-aminopyridine-3-yl) piperazine-1-carboxylic acid tert-butyl ester - Google Patents [patents.google.com]

- 9. 6-Iodopyridazin-3-amine | C4H4IN3 | CID 10867834 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. enamine.enamine.net [enamine.enamine.net]

6-Iodo-4-methylpyridin-3-amine molecular weight

An In-Depth Technical Guide to 6-Iodo-4-methylpyridin-3-amine: Properties, Synthesis, and Applications

Abstract

This compound is a halogenated pyridine derivative of significant interest to the fields of medicinal chemistry and drug development. Its structural motifs—an aminopyridine core, a methyl group, and a strategically placed iodine atom—make it a versatile building block for the synthesis of complex molecular architectures. The iodine atom, in particular, serves as a highly functional handle for advanced synthetic transformations, including cross-coupling reactions and radiolabeling. This guide provides a comprehensive technical overview of this compound, beginning with a detailed analysis of its core physicochemical properties, including a first-principles calculation of its molecular weight. We further explore a representative synthetic protocol, elucidating the mechanistic rationale behind each step. Finally, we discuss its potential applications as a key intermediate in the development of novel therapeutics and imaging agents, grounded in the established utility of the aminopyridine scaffold.

Core Molecular Attributes and Physicochemical Properties

The foundational characteristics of a chemical compound dictate its behavior in both synthetic and biological systems. For this compound, these attributes are centered around its molecular formula, C₆H₇IN₂, and its corresponding molecular weight.[1]

Molecular Weight Determination

The molecular weight is a critical parameter for stoichiometric calculations in synthesis, analytical characterization, and formulation. It is calculated by summing the atomic weights of the constituent atoms.

-

Carbon (C): 6 atoms × 12.011 u = 72.066 u

-

Hydrogen (H): 7 atoms × 1.008 u = 7.056 u

-

Iodine (I): 1 atom × 126.904 u = 126.904 u

-

Nitrogen (N): 2 atoms × 14.007 u = 28.014 u

Total Molecular Weight = 72.066 + 7.056 + 126.904 + 28.014 = 234.040 u

This calculated value aligns with experimentally determined and database-reported values, confirming the compound's identity.

Physicochemical Data Summary

The following table summarizes the key quantitative properties of this compound, providing researchers with essential data for experimental design.

| Property | Value | Reference |

| IUPAC Name | This compound | [1] |

| CAS Number | 633328-47-9 | [1][2] |

| Molecular Formula | C₆H₇IN₂ | [1] |

| Molecular Weight | 234.04 g/mol | [1][3] |

| Monoisotopic Mass | 233.96540 Da | [1] |

| Density | 1.9 ± 0.1 g/cm³ (Predicted) | [1] |

| Boiling Point | 340.1 ± 42.0 °C at 760 mmHg (Predicted) | [1] |

| Flash Point | 159.5 ± 27.9 °C (Predicted) | [1] |

| Topological PSA | 38.91 Ų | [1] |

| logP | 1.91 (Predicted) | [1] |

Synthesis and Mechanistic Rationale

Experimental Protocol: Amine Deprotection (Illustrative)

This protocol details the acid-catalyzed removal of a tert-butyloxycarbonyl (Boc) protecting group, a standard procedure in organic synthesis to liberate a primary amine. The choice of a Boc group is strategic; it is stable under a wide range of conditions but can be removed cleanly under acidic conditions, preventing unwanted side reactions.

Step 1: Dissolution and Reaction Initiation

-

Dissolve the Boc-protected precursor, tert-butyl (6-iodo-4-methylpyridin-3-yl)carbamate (1.0 eq), in 3 M hydrochloric acid (HCl).

-

Causality: 3 M HCl provides a sufficiently acidic medium to protonate the carbamate's oxygen, initiating the cleavage mechanism. Water acts as the nucleophile.

Step 2: Thermal Promotion

-

Heat the reaction mixture to 60°C and maintain for 12 hours.

-

Causality: Increased temperature provides the necessary activation energy to drive the deprotection reaction, which proceeds via the formation of a stable tert-butyl cation, to completion.

Step 3: Neutralization and Workup

-

Cool the mixture to room temperature.

-

Carefully adjust the pH to ~8 by adding a saturated sodium bicarbonate (NaHCO₃) solution.

-

Causality: Neutralization is critical for two reasons. First, it deprotonates the newly formed amine hydrochloride salt to the free amine, rendering it soluble in organic solvents. Second, it quenches the excess acid, preventing degradation of the product.

Step 4: Extraction

-

Transfer the aqueous mixture to a separatory funnel and extract three times with ethyl acetate.

-

Combine the organic layers, wash with saturated brine, and dry over anhydrous sodium sulfate.

-

Causality: Ethyl acetate is an effective solvent for extracting the neutral amine product from the aqueous phase. The brine wash removes residual water and inorganic salts, and sodium sulfate removes the final traces of water from the organic solution.

Step 5: Isolation and Purification

-

Concentrate the dried organic solution under reduced pressure.

-

Purify the crude product via silica gel column chromatography.

-

Causality: This final step removes any unreacted starting material and byproducts, yielding the pure this compound.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Applications in Drug Discovery and Chemical Biology

The true value of this compound lies in its potential as a versatile intermediate. The aminopyridine scaffold is a privileged structure in medicinal chemistry, found in numerous FDA-approved drugs. For instance, the related compound 3-amino-4-methylpyridine is a key intermediate in the synthesis of Nevirapine, a non-nucleoside reverse transcriptase inhibitor used to treat HIV.[5][6]

The iodine atom on the pyridine ring is the most reactive site for synthetic elaboration. It is an excellent leaving group for transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig reactions. This allows for the modular and efficient construction of a diverse library of complex molecules.

Potential applications include:

-

Kinase Inhibitors: The aminopyridine core can serve as a hinge-binding motif for various protein kinases, which are critical targets in oncology. The iodo-position allows for the introduction of larger aromatic or heterocyclic groups to target the enzyme's solvent-exposed region, enhancing potency and selectivity.

-

CNS-Active Agents: Many central nervous system drugs feature aminopyridine structures. The lipophilicity and synthetic accessibility of this scaffold make it a promising starting point for developing new agents targeting neurological disorders.

-

Molecular Probes and Imaging Agents: The iodine atom can be directly replaced with a radioactive isotope of iodine (e.g., ¹²³I, ¹²⁴I, or ¹²⁵I) to create radiotracers for Single Photon Emission Computed Tomography (SPECT) or Positron Emission Tomography (PET) imaging. This is particularly relevant given that substituted 2-amino-4-methylpyridine analogues have been identified as potential tracers for imaging inducible nitric oxide synthase (iNOS), a key enzyme in inflammation.[7]

Role as a Versatile Chemical Hub

Caption: this compound as a central hub for synthesis.

Conclusion

This compound is more than a simple chemical compound; it is a strategic tool for researchers and scientists in drug development. Its precisely defined molecular weight and physicochemical properties provide a solid foundation for its use in complex synthetic endeavors. The presence of a synthetically versatile iodine atom on a biologically relevant aminopyridine scaffold opens numerous avenues for creating novel small-molecule therapeutics and advanced diagnostic imaging agents. The methodologies and applications discussed in this guide underscore its importance and provide a framework for its effective utilization in the laboratory.

References

-

6-Iodopyridazin-3-amine | C4H4IN3 | CID 10867834. PubChem.[Link]

-

Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl)-4-methylpyridin-2-amine. ACS Omega.[Link]

-

6-Methylpyridin-3-amine. National Center for Biotechnology Information.[Link]

-

6-Methyl-pyridin-3-amine. PubMed.[Link]

-

3-Iodo-4-methylpyridine | C6H6IN | CID 14423513. PubChem.[Link]

- Preparation process of 3 amino-4 methyl pyridine.

- Preparation method of 3-amino-4-methylpyridine.

Sources

- 1. guidechem.com [guidechem.com]

- 2. 633328-47-9|this compound|BLD Pharm [bldpharm.com]

- 3. chemscene.com [chemscene.com]

- 4. 6-CHLORO-4-IODOPYRIDIN-3-AMINE synthesis - chemicalbook [chemicalbook.com]

- 5. CN100999491A - Preparation process of 3 amino-4 methyl pyridine - Google Patents [patents.google.com]

- 6. CN104356057A - Preparation method of 3-amino-4-methylpyridine - Google Patents [patents.google.com]

- 7. Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl)-4-methyl-pyridin-2-amine as a Potential PET Tracer for Inducible Nitric Oxide Synthase - PMC [pmc.ncbi.nlm.nih.gov]

6-Iodo-4-methylpyridin-3-amine starting material for heterocycle synthesis

An In-depth Technical Guide to 6-Iodo-4-methylpyridin-3-amine: A Versatile Starting Material for Heterocycle Synthesis

Authored by a Senior Application Scientist

Abstract

Heterocyclic compounds form the bedrock of modern medicinal chemistry, with over 85% of all biologically active molecules containing at least one heterocyclic ring.[1] This dominance is due to their ability to present functional groups in precise three-dimensional orientations, engage in various non-covalent interactions with biological targets, and fine-tune physicochemical properties like solubility and lipophilicity.[1][2] Within the vast arsenal of synthetic building blocks, this compound has emerged as a particularly valuable and versatile precursor for the construction of complex heterocyclic scaffolds. Its strategic placement of an amino group, a methyl group, and a reactive iodine atom on a pyridine core allows for a diverse range of chemical transformations. This guide provides an in-depth exploration of the synthesis, properties, and strategic application of this compound in the synthesis of novel heterocycles, with a focus on powerful palladium-catalyzed cross-coupling reactions and intramolecular cyclization strategies relevant to drug discovery and development.

Core Characteristics and Synthesis

Physicochemical Properties

This compound is a functionalized pyridine derivative whose structure is primed for sequential, regioselective modifications. The amino group serves as a potent nucleophile and a handle for directing groups, while the aryl iodide is an ideal electrophile for a multitude of transition-metal-catalyzed cross-coupling reactions.

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 633328-47-9[3] |

| Molecular Formula | C₆H₇IN₂[3] |

| Molecular Weight | 234.04 g/mol [3][4] |

| Topological Polar Surface Area | 38.9 Ų[3][4] |

| Predicted Boiling Point | 340.1 ± 42.0 °C at 760 mmHg[3] |

| Predicted Density | 1.9 ± 0.1 g/cm³[3] |

Proposed Synthesis Workflow

The synthesis of this compound can be efficiently achieved via direct electrophilic iodination of the commercially available precursor, 4-methylpyridin-3-amine. The amino group activates the pyridine ring towards electrophilic substitution, and while multiple positions are activated, the position ortho to the amino group is highly susceptible to halogenation. Reagents like Iodine Monochloride (ICl) or N-Iodosuccinimide (NIS) are effective for this transformation.[5]

Caption: Proposed workflow for the synthesis of this compound.

Palladium-Catalyzed Cross-Coupling: Expanding Molecular Diversity

The carbon-iodine bond in this compound is the linchpin for its utility in modern synthetic chemistry. It serves as a highly reactive handle for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds with exceptional control and functional group tolerance.[6]

Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura reaction is a cornerstone of synthetic chemistry, forming C(sp²)-C(sp²) bonds by coupling an organohalide with an organoboron species.[7][8] For our starting material, this reaction allows the iodine atom to be replaced with a wide variety of aryl, heteroaryl, or alkyl groups, providing rapid access to complex biaryl and substituted pyridine scaffolds.

Causality of Experimental Choices: The reaction is driven by a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[9] A base (e.g., K₂CO₃, Cs₂CO₃) is crucial for activating the organoboron species to form a more nucleophilic "ate" complex, which facilitates the key transmetalation step.[7] The choice of ligand, often a bulky electron-rich phosphine, is critical for stabilizing the palladium center and promoting the oxidative addition and reductive elimination steps.

Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling

-

Setup: To an oven-dried reaction vessel, add this compound (1.0 equiv), the desired boronic acid or ester (1.2 equiv), and a base such as K₂CO₃ (2.5 equiv).

-

Catalyst: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%) and ligand if required.

-

Inert Atmosphere: Seal the vessel, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

-

Solvent: Add a degassed solvent mixture, such as 1,4-dioxane and water (4:1 ratio).

-

Reaction: Heat the mixture with vigorous stirring at 80-100 °C and monitor by TLC or LC-MS until the starting material is consumed.

-

Workup: Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the resulting crude product by column chromatography on silica gel.

Sonogashira Coupling: C-C Triple Bond Formation

The Sonogashira coupling is an exceptionally powerful method for constructing C(sp²)-C(sp) bonds by reacting an aryl halide with a terminal alkyne.[10][11] This reaction is co-catalyzed by palladium and a copper(I) salt.[12] Using this compound, this protocol enables the direct installation of an alkynyl moiety, a versatile functional group that can participate in subsequent transformations like click chemistry or further cyclizations.

Causality of Experimental Choices: The reaction involves two interconnected catalytic cycles.[12] The palladium cycle mirrors that of other cross-coupling reactions. The crucial difference is the copper cycle, where copper(I) reacts with the terminal alkyne in the presence of a base (typically an amine like triethylamine or diisopropylamine) to form a copper(I) acetylide.[13] This species is highly reactive and readily undergoes transmetalation with the Pd(II)-aryl complex, regenerating the copper catalyst and advancing the palladium cycle. The amine base also serves to neutralize the HX byproduct.[10]

Caption: Interconnected catalytic cycles of the Sonogashira coupling.

Experimental Protocol: Sonogashira Coupling

-

Setup: In a reaction flask, dissolve this compound (1.0 equiv) and the terminal alkyne (1.1 equiv) in a suitable solvent like anhydrous THF or DMF.

-

Catalysts & Base: Add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-4 mol%), the copper(I) co-catalyst (e.g., CuI, 4-8 mol%), and an amine base such as triethylamine (2.0-3.0 equiv).

-

Inert Atmosphere: Deoxygenate the mixture by bubbling argon or nitrogen through it for 15-20 minutes.

-

Reaction: Stir the reaction at room temperature or with gentle heating (40-60 °C) until completion, as monitored by TLC or LC-MS.

-

Workup: Filter the reaction mixture through a pad of Celite to remove catalyst residues. Concentrate the filtrate and redissolve in a suitable organic solvent (e.g., ethyl acetate). Wash with saturated aqueous NH₄Cl, water, and brine.

-

Purification: Dry the organic phase, concentrate, and purify the residue via flash column chromatography.

Buchwald-Hartwig Amination: C-N Bond Formation

While our starting material already possesses an amino group, the Buchwald-Hartwig amination offers a strategic method to introduce a second, different nitrogen nucleophile at the 6-position.[14] This palladium-catalyzed reaction couples aryl halides with a vast range of primary and secondary amines, amides, or carbamates.[6] It is an indispensable tool for synthesizing complex poly-amino aromatic systems, which are common motifs in pharmaceuticals.[14]

Causality of Experimental Choices: The mechanism follows the standard oxidative addition, amine coordination/deprotonation, and reductive elimination sequence.[14] The choice of a strong, non-nucleophilic base (e.g., NaOtBu, K₃PO₄) is critical.[15] It must be strong enough to deprotonate the amine-palladium complex to form the key palladium-amido intermediate but not so nucleophilic that it competes with the desired amine. The development of sterically hindered, electron-rich phosphine ligands (e.g., XPhos, SPhos) has been instrumental in making this reaction highly general and efficient, even for less reactive aryl chlorides.[16]

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Experimental Protocol: Buchwald-Hartwig Amination

-

Setup: In a glovebox or under an inert atmosphere, charge a reaction tube with the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the appropriate phosphine ligand (e.g., XPhos, 2-4 mol%), and a strong base (e.g., NaOtBu, 1.4 equiv).

-

Reagents: Add this compound (1.0 equiv) to the tube.

-

Solvent & Nucleophile: Seal the tube, remove it from the glovebox, and add the anhydrous, deoxygenated solvent (e.g., toluene or dioxane) followed by the amine nucleophile (1.2 equiv) via syringe.

-

Reaction: Heat the reaction mixture in an oil bath at 80-110 °C with stirring for the required time (typically 4-24 hours).

-

Workup: After cooling, quench the reaction by adding water. Extract the aqueous layer with an organic solvent like ethyl acetate. Combine the organic layers, wash with brine, and dry over MgSO₄.

-

Purification: Filter and concentrate the solvent. Purify the crude material by silica gel chromatography to obtain the desired product.

Intramolecular Cyclization: Building Fused Ring Systems

The true synthetic power of this compound is realized when its functional groups are used in concert to construct fused heterocyclic systems. The 3-amino and 4-methyl groups constitute a reactive four-carbon unit perfectly positioned for [4+1] cyclization reactions to form valuable 6-azaindole scaffolds.

[4+1] Cyclization for 6-Azaindole Synthesis

The 6-azaindole (1H-pyrrolo[2,3-c]pyridine) core is a privileged scaffold in medicinal chemistry, found in numerous drug candidates for treating diseases ranging from cancer to inflammatory conditions.[17] A highly efficient method to construct this system from 3-amino-4-methylpyridine derivatives involves a [4+1] electrophilic cyclization.[18][19]

Causality of Experimental Choices: In this reaction, the 3-amino-4-methylpyridine core acts as the four-atom component. A C1-bielectrophile, such as trifluoroacetic anhydride (TFAA), serves as the one-atom component.[17] The reaction proceeds without the need for a metal catalyst or a strong organometallic base.[17] The proposed mechanism involves initial acylation of the amino group, followed by activation of the 4-methyl group through the formation of a pyridinium salt intermediate. This facilitates deprotonation and subsequent intramolecular cyclization onto the acyl group, followed by dehydration to yield the aromatic azaindole ring. The iodo-substituent at the 6-position remains intact throughout this process, providing a handle for further diversification via the cross-coupling reactions described previously.

Caption: Logical workflow for the [4+1] cyclization to form a 6-azaindole.

Experimental Protocol: [4+1] Electrophilic Cyclization

-

Setup: Dissolve this compound (1.0 equiv) in a suitable high-boiling aprotic solvent (e.g., toluene or xylenes) in a flask equipped with a reflux condenser.

-

Reagent Addition: Slowly add the C1-bielectrophile, such as trifluoroacetic anhydride (TFAA) (2.0-3.0 equiv), to the solution at room temperature.

-

Reaction: Heat the reaction mixture to reflux (110-140 °C) and maintain for 12-24 hours, monitoring the reaction progress by LC-MS.

-

Workup: Cool the mixture to room temperature and carefully quench with a saturated aqueous solution of NaHCO₃.

-

Extraction: Extract the product into an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

-

Purification: Purify the crude product by flash column chromatography on silica gel to yield the functionalized 6-azaindole.

Conclusion and Future Outlook

This compound is a quintessential example of a modern synthetic building block, offering a powerful combination of reactivity and strategic functionality. Its capacity to undergo a wide array of palladium-catalyzed cross-coupling reactions allows for the systematic and predictable introduction of diverse chemical functionalities. Furthermore, its inherent structure is ideally suited for elegant cyclization strategies to construct high-value heterocyclic cores like 6-azaindoles. The orthogonality of these reaction types—modifying the C-I bond while preserving the core for cyclization, or vice versa—provides chemists with a flexible and powerful platform for navigating chemical space. For researchers, scientists, and drug development professionals, mastering the application of this starting material opens the door to the rapid synthesis of novel, complex, and biologically relevant molecules, accelerating the journey from concept to clinical candidate.

References

- Buchwald-Hartwig Amination Using Pd(I) Dimer Precatalysts Supported by Biaryl Phosphine Ligands. The Royal Society of Chemistry.

-

Buchwald–Hartwig amination. Wikipedia. [Link]

-

Heterocycles in Medicinal Chemistry. PubMed Central - NIH. [Link]

-

Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

-

Sonogashira coupling. Wikipedia. [Link]

-

Review on- Importance of Heterocycles in medicinal field. IJSDR. [Link]

-

Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

-

Heterocyclic Compounds in Drug Development: A Medicinal Chemistry Perspective Review. ResearchGate. [Link]

-

Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]

-

Electronic Supplementary Information (ESI) Base and ligand-free copper-catalyzed N-arylation of 2-amino-N-heterocycles with boronic acids in air. The Royal Society of Chemistry. [Link]

-

A Review on Medicinally Important Heterocyclic Compounds. Bentham Science. [Link]

-

Sonogashira Coupling. Organic Chemistry Portal. [Link]

-

Sonogashira Coupling. Chemistry LibreTexts. [Link]

-

Synthesis of 6-iodo / bromo- 3-amino-2-methylquinazolin- 4 (3H)-ones by direct halogenation and their Schiff base derivatives. Semantic Scholar. [Link]

-

Suzuki reaction. Wikipedia. [Link]

-

and Amine-free Sonogashira Cross-Coupling in the Presence of Ligandless Pd-containing Catalyst. Chemical Engineering Transactions. [Link]

-

Heterocycles in Medicinal Chemistry II. MDPI. [Link]

-

Bicyclic 6 + 6 systems: the chemistry of pyrimido[4,5-d]pyrimidines and pyrimido[5,4-d]pyrimidines. NIH. [Link]

-

Sonogashira Coupling Reaction. YouTube. [Link]

-

Synthesis of 6-azaindoles via electrophilic [4+1]-cyclization of 3-amino-4-methyl pyridines: scope and limitations. ResearchGate. [Link]

-

Synthesis of 6-azaindoles via electrophilic [4+1]-cyclization of 3-amino-4-methyl pyridines: scope and limit. ChemRxiv. [Link]

-

6-Iodopyridazin-3-amine. PubChem. [Link]

-

Syntheses of 3-[(Alkylamino)methylene]-6-methylpyridine-2,4(1H,3H)-diones, 3-Substituted 7-Methyl-2H-pyrano[3,2-c]pyridine-2,5(6H). PubMed Central. [Link]

-

6-Methylpyridin-3-amine. ResearchGate. [Link]

-

Synthesis of 6-azaindoles via electrophilic [4+1]-cyclization of 3-amino-4-methyl pyridines: scope and limitations. Cambridge Open Engage. [Link]

-

Suzuki Coupling. Organic Chemistry Portal. [Link]

-

Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

-

Suzuki cross-coupling reaction. YouTube. [Link]

-

Advances in Green Catalysis for the Synthesis of Medicinally Relevant N-Heterocycles. MDPI. [Link]

-

Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. PubMed Central - NIH. [Link]

-

4-Iodo-3-methylpyridin-2-amine. PubChem. [Link]

Sources

- 1. Heterocycles in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Page loading... [guidechem.com]

- 4. 4-Iodo-3-methylpyridin-2-amine | C6H7IN2 | CID 58081125 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 8. Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 11. Sonogashira Coupling [organic-chemistry.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. youtube.com [youtube.com]

- 14. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. rsc.org [rsc.org]

- 17. chemrxiv.org [chemrxiv.org]

- 18. researchgate.net [researchgate.net]

- 19. chemrxiv.org [chemrxiv.org]

An In-depth Technical Guide to the Reactivity of the C-I Bond in 6-Iodo-4-methylpyridin-3-amine

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

6-Iodo-4-methylpyridin-3-amine is a key heterocyclic building block whose utility in medicinal chemistry and materials science is fundamentally dictated by the reactivity of its carbon-iodine (C-I) bond. This guide provides a comprehensive technical analysis of the C-I bond's reactivity, focusing on its role as a versatile linchpin for palladium-catalyzed cross-coupling reactions. We will explore the electronic and steric factors governing its activation and delve into the mechanistic nuances of cornerstone transformations such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions. By synthesizing established literature with field-proven insights, this document serves as an authoritative resource for scientists seeking to strategically leverage this molecule in complex synthetic campaigns.

Introduction: The Strategic Importance of this compound

Substituted pyridines are ubiquitous scaffolds in pharmaceuticals and functional materials. The title compound, this compound, offers a particularly valuable substitution pattern: an iodo group for facile functionalization, an amino group for modulating solubility or serving as a pharmacophoric feature, and a methyl group for steric and electronic tuning.

The focal point of this molecule's synthetic versatility is the C-I bond. Among halogens, iodine possesses the optimal balance of properties for facile participation in catalytic cycles:

-

Bond Strength: The C-I bond is the weakest among the carbon-halogen bonds (C-F, C-Cl, C-Br, C-I), leading to a lower activation energy for oxidative addition to a low-valent metal catalyst, such as Pd(0).

-

Reactivity: The relative reactivity for coupling partners generally follows the trend: R-I > R-OTf > R-Br >> R-Cl.[1] This high reactivity allows for milder reaction conditions, which enhances functional group tolerance and is a critical consideration in multi-step syntheses of complex molecules.

This guide will dissect the key reactions that pivot on the C-I bond, providing not just protocols, but the underlying rationale for catalyst, ligand, and base selection.

Molecular Structure and Electronic Landscape

The reactivity of the C-I bond in this compound is not governed by the iodine atom alone. The pyridine ring's electronics, influenced by the amino and methyl substituents, play a crucial role.

-

Inductive and Mesomeric Effects:

-

The amino group (-NH₂) at the 3-position is a strong electron-donating group (EDG) through resonance (mesomeric effect), increasing the electron density of the pyridine ring.

-

The methyl group (-CH₃) at the 4-position is a weak electron-donating group through induction.

-

The pyridine nitrogen is electron-withdrawing, which deactivates the ring towards electrophilic substitution but is key to its role in metal-ligand interactions.

-

This electronic environment influences the polarity and strength of the C-I bond, making the carbon atom at the 6-position sufficiently electrophilic to undergo oxidative addition in palladium-catalyzed cycles.

Palladium-Catalyzed Cross-Coupling Reactions: The Workhorse Transformations

The C-I bond of this compound is an ideal handle for forming new carbon-carbon and carbon-nitrogen bonds, which are fundamental connections in drug discovery.[2][3]

Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura reaction is one of the most powerful methods for creating biaryl structures by coupling an organohalide with an organoboron species.[1][4]

Causality Behind Experimental Choices:

-

Catalyst: A Pd(0) species is the active catalyst. It can be generated in situ from a Pd(II) precatalyst like Pd(OAc)₂ or added directly as Pd(PPh₃)₄ or Pd₂(dba)₃.[4][5] The choice of catalyst often depends on air stability and the need for specific ligand coordination.

-

Ligand: Bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) are often employed to stabilize the palladium center, promote oxidative addition, and facilitate the reductive elimination step.[6]

-

Base: A base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) is essential. Its role is to activate the organoboron species, forming a more nucleophilic "ate" complex, which facilitates the transmetalation step.[1][5] The choice of base can significantly impact reaction rate and yield, with stronger bases often required for less reactive coupling partners.

Generalized Catalytic Cycle for Suzuki-Miyaura Coupling

Caption: Catalytic cycle for the Suzuki-Miyaura reaction.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is a representative example and may require optimization for specific substrates.

-

Vessel Preparation: To an oven-dried microwave vial, add this compound (1.0 equiv), the desired arylboronic acid or ester (1.2-1.5 equiv), and a base such as K₃PO₄ (3.0 equiv).[6]

-

Catalyst Addition: Add the palladium catalyst, such as Pd₂(dba)₃ (0.015 equiv), and a suitable ligand like XPhos (0.03 equiv).[6]

-

Inert Atmosphere: Seal the vial, then evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

-

Solvent Addition: Add degassed solvents, typically a mixture like dioxane and water (e.g., 5:1 ratio).[6]

-

Reaction: Stir the mixture at an elevated temperature (e.g., 80-120 °C) and monitor by TLC or LC-MS until the starting material is consumed.

-

Work-up: Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel.

| Coupling Partner | Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |

| Arylboronic Acid | Pd₂(dba)₃ / XPhos | K₃PO₄ | Dioxane/H₂O | 120 (µW) | High | [6] |

| Arylboronic Ester | Pd(OAc)₂ / PCy₃ | K₃PO₄ | DMF | 100 | High | [6] |

Table 1: Representative conditions for Suzuki-Miyaura coupling reactions.

Sonogashira Coupling: Formation of C(sp²)-C(sp) Bonds

The Sonogashira reaction couples terminal alkynes with aryl halides, providing a direct route to substituted alkynes, which are valuable intermediates in organic synthesis.[7] This reaction is distinguished by its use of a dual-catalyst system: palladium and copper(I).[8]

Causality Behind Experimental Choices:

-

Palladium Catalyst: As with the Suzuki coupling, a Pd(0) species is the active catalyst. Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ are commonly used.[8]

-

Copper(I) Co-catalyst: A copper salt, typically CuI, is crucial. Its role is to react with the terminal alkyne to form a copper(I) acetylide intermediate.[9] This species is more reactive and readily undergoes transmetalation with the palladium complex.

-

Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPA), is typically used. It serves two purposes: it deprotonates the terminal alkyne to facilitate the formation of the copper acetylide and neutralizes the HX acid byproduct.[7]

Generalized Catalytic Cycle for Sonogashira Coupling

Caption: Interdependent catalytic cycles of the Sonogashira coupling.

Experimental Protocol: Sonogashira Coupling

-

Vessel Preparation: In a flask under an inert atmosphere, dissolve this compound (1.0 equiv) and the terminal alkyne (1.1-1.5 equiv) in a suitable solvent like THF or DMF.

-

Catalyst Addition: Add the palladium catalyst, such as Pd(PPh₃)₄ (0.02-0.05 equiv), and the copper co-catalyst, CuI (0.05-0.10 equiv).

-

Base Addition: Add an amine base, such as triethylamine (2.0-3.0 equiv).

-

Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 40-60 °C). Monitor the reaction progress by TLC or LC-MS.

-

Work-up: Upon completion, filter the reaction mixture through a pad of Celite to remove catalyst residues. Concentrate the filtrate and partition the residue between ethyl acetate and water.

-

Purification: Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate. Purify the product via column chromatography.

Buchwald-Hartwig Amination: Constructing C(sp²)-N Bonds

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines by enabling the coupling of aryl halides with a wide range of amines.[2][3] This reaction is critical for accessing structures prevalent in many FDA-approved drugs.

Causality Behind Experimental Choices:

-

Catalyst/Ligand System: This reaction is highly dependent on the choice of a bulky, electron-rich phosphine ligand. Ligands like BINAP and DPPF were early breakthroughs, while modern systems often use biaryl phosphines (e.g., XPhos, RuPhos) which allow for the coupling of a broader range of amines, including primary amines and even ammonia equivalents.[3][10] These ligands promote the crucial reductive elimination step from the palladium(II) amido complex.

-

Base: A strong, non-nucleophilic base is required to deprotonate the amine coupling partner. Sodium tert-butoxide (NaOtBu) is the most common choice.[11] For sensitive substrates, weaker bases like K₂CO₃ or Cs₂CO₃ can be used, though often at the cost of reaction efficiency.[11]

Experimental Protocol: Buchwald-Hartwig Amination

-

Vessel Preparation: In a glovebox or under a robust inert atmosphere, charge a vial with a palladium precatalyst (e.g., Pd₂(dba)₃), a biaryl phosphine ligand (e.g., XPhos), and the base (e.g., NaOtBu).

-

Reagent Addition: Add this compound (1.0 equiv) and the amine coupling partner (1.1-1.3 equiv).

-

Solvent Addition: Add an anhydrous, degassed solvent such as toluene or dioxane.

-

Reaction: Seal the vial and heat the mixture (typically 80-110 °C) with stirring. Monitor the reaction's progress by LC-MS.

-

Work-up: After cooling, quench the reaction carefully with saturated aqueous NH₄Cl. Extract the product with an organic solvent like ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the target compound by silica gel chromatography.

| Amine Type | Catalyst/Ligand | Base | Solvent | Temp (°C) | General Outcome | Reference |

| Primary Alkylamine | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100-110 | Good to Excellent | [3][10] |

| Secondary Amine | Pd(OAc)₂ / BINAP | Cs₂CO₃ | Dioxane | 100 | Good to Excellent | [2] |

| Aniline | Pd-precatalyst / RuPhos | K₂CO₃ | t-BuOH | 80-100 | Good to Excellent | [11] |

Table 2: Representative conditions for Buchwald-Hartwig amination.

Conclusion and Future Outlook

The C-I bond of this compound serves as a highly reliable and versatile functional handle for advanced organic synthesis. Its high reactivity in palladium-catalyzed cross-coupling reactions allows for the construction of complex molecular architectures under relatively mild conditions. A thorough understanding of the mechanistic principles behind Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions empowers researchers to make rational, informed decisions in experimental design. This strategic approach to catalyst, ligand, and base selection is paramount for optimizing yields, ensuring functional group tolerance, and ultimately accelerating the discovery and development of novel chemical entities. As catalytic methods continue to evolve, the utility of foundational building blocks like this compound will undoubtedly expand, further cementing its role in the synthetic chemist's toolbox.

References

-

Royal Society of Chemistry. (n.d.). On the activation of PhICl2 with pyridine. Chemical Communications. Retrieved from [Link]

-

Wikipedia. (2023). Buchwald–Hartwig amination. Retrieved from [Link]

-

Grokipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

-

Spokoyny, A. M., et al. (2018). Buchwald-Hartwig Amination Using Pd(I) Dimer Precatalysts Supported by Biaryl Phosphine Ligands. Royal Society of Chemistry. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

-

Wikipedia. (2023). Sonogashira coupling. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 6-Iodopyridazin-3-amine. PubChem Compound Database. Retrieved from [Link]

-

ACS Green Chemistry Institute Pharmaceutical Roundtable. (2026). Buchwald-Hartwig Amination Reagent Guide. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). Sonogashira Coupling. Retrieved from [Link]

-

Chad, J. (2019). Sonogashira coupling. YouTube. Retrieved from [Link]

-

Wikipedia. (2024). Suzuki reaction. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 5-Iodo-6-methylpyrimidin-4-amine. PubChem Compound Database. Retrieved from [Link]

-

National Center for Biotechnology Information. (2008). 6-Methylpyridin-3-amine. PubMed Central. Retrieved from [Link]

-

Common Organic Chemistry. (n.d.). Suzuki Reaction. Retrieved from [Link]

Sources

- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 3. grokipedia.com [grokipedia.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Suzuki Coupling [organic-chemistry.org]

- 6. Suzuki Reaction - Palladium Catalyzed Cross Coupling [commonorganicchemistry.com]

- 7. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. m.youtube.com [m.youtube.com]

- 10. rsc.org [rsc.org]

- 11. chem.libretexts.org [chem.libretexts.org]

Spectroscopic Characterization of 6-Iodo-4-methylpyridin-3-amine: A Technical Guide

Introduction